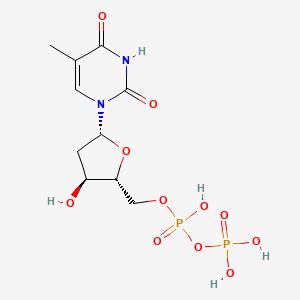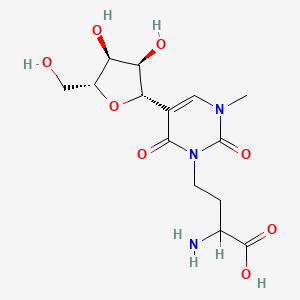
D-ribosylnicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-ribosylnicotinic acid is a pyridine nucleoside consisting of nicotinic acid with a beta-D-ribofuranosyl moiety at the 1-position. It has a role as a mouse metabolite. It derives from a nicotinic acid. It is a conjugate acid of a D-ribosylnicotinate.
Nicotinate D-ribonucleoside, also known as nicotinic acid riboside or beta-D-ribosylnicotinate, belongs to the class of organic compounds known as glycosylamines. Glycosylamines are compounds consisting of an amine with a beta-N-glycosidic bond to a carbohydrate, thus forming a cyclic hemiaminal ether bond (alpha-amino ether). Nicotinate D-ribonucleoside is slightly soluble (in water) and a moderately acidic compound (based on its pKa). Nicotinate D-ribonucleoside has been primarily detected in feces. Nicotinate D-ribonucleoside exists in all eukaryotes, ranging from yeast to humans. Nicotinate D-ribonucleoside participates in a number of enzymatic reactions. In particular, Nicotinate D-ribonucleoside can be converted into nicotinic acid mononucleotide through its interaction with the enzyme nicotinamide riboside kinase 1. Furthermore, Nicotinate D-ribonucleoside can be biosynthesized from nicotinic acid mononucleotide through its interaction with the enzyme cytosolic purine 5'-nucleotidase. Finally, Nicotinate D-ribonucleoside can be converted into nicotinate beta-D-ribonucleotide through the action of the enzyme nicotinamide riboside kinase. In humans, nicotinate D-ribonucleoside is involved in the nicotinate and nicotinamide metabolism pathway.
Aplicaciones Científicas De Investigación
Potential Biomedical Applications
D-ribosylnicotinic acid, due to its structural components, could be explored in the context of therapeutic nucleic acids. Research into DNA and RNA as therapeutic agents highlights the importance of such compounds in developing treatments based on gene therapy, antisense oligonucleotides, and other nucleic acid-based strategies (Sridharan & Gogtay, 2016). These therapeutic approaches utilize the unique capabilities of nucleic acids to regulate gene expression, offering potential treatments for a wide range of diseases.
Biochemical Engineering Applications
The biochemical modification of nucleic acids, including the manipulation of sialic acids, showcases the potential for engineering biological molecules for specific functions. This includes the development of novel biomarkers and therapeutic agents by altering the biochemical properties of cells' surface molecules (Keppler et al., 2001). Such modifications can significantly impact the interaction between cells and their environment, highlighting the potential for D-ribosylnicotinic acid in similar biochemical engineering applications.
Luminescence and Coordination Chemistry
The study of isonicotinic acid and its coordination complexes with metals like silver demonstrates the potential for creating materials with unique optical properties. These complexes can exhibit fluorescence, which has applications in sensing, imaging, and material science (Yuan & Liu, 2005). Given the structural similarity, D-ribosylnicotinic acid could also serve as a ligand in coordination chemistry, leading to new materials with potentially useful optical and electronic properties.
Propiedades
Nombre del producto |
D-ribosylnicotinic acid |
|---|---|
Fórmula molecular |
C11H14NO6+ |
Peso molecular |
256.23 g/mol |
Nombre IUPAC |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxylic acid |
InChI |
InChI=1S/C11H13NO6/c13-5-7-8(14)9(15)10(18-7)12-3-1-2-6(4-12)11(16)17/h1-4,7-10,13-15H,5H2/p+1/t7-,8-,9-,10-/m1/s1 |
Clave InChI |
PUEDDPCUCPRQNY-ZYUZMQFOSA-O |
SMILES isomérico |
C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(=O)O |
SMILES canónico |
C1=CC(=C[N+](=C1)C2C(C(C(O2)CO)O)O)C(=O)O |
Descripción física |
Solid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![Urea, N-[bis(1-aziridinyl)phosphinyl]-N'-phenyl-](/img/structure/B1198026.png)


![9-(Hydroxymethyl)-3-(3-hydroxypentyl)-6,6-dimethyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B1198036.png)
![N-[2-Carbamoyl-3-methoxyphenyl]-1H-tetrazole-5-carboxamide](/img/structure/B1198038.png)